4,4'-Di-tert-butyl-[1,1'-biphenyl]-2-amine 4,4'-Di-tert-butyl-[1,1'-biphenyl]-2-amine
Brand Name: Vulcanchem
CAS No.: 70728-92-6
VCID: VC2233040
InChI: InChI=1S/C20H27N/c1-19(2,3)15-9-7-14(8-10-15)17-12-11-16(13-18(17)21)20(4,5)6/h7-13H,21H2,1-6H3
SMILES: CC(C)(C)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(C)(C)C)N
Molecular Formula: C20H27N
Molecular Weight: 281.4 g/mol

4,4'-Di-tert-butyl-[1,1'-biphenyl]-2-amine

CAS No.: 70728-92-6

Cat. No.: VC2233040

Molecular Formula: C20H27N

Molecular Weight: 281.4 g/mol

* For research use only. Not for human or veterinary use.

4,4'-Di-tert-butyl-[1,1'-biphenyl]-2-amine - 70728-92-6

Specification

CAS No. 70728-92-6
Molecular Formula C20H27N
Molecular Weight 281.4 g/mol
IUPAC Name 5-tert-butyl-2-(4-tert-butylphenyl)aniline
Standard InChI InChI=1S/C20H27N/c1-19(2,3)15-9-7-14(8-10-15)17-12-11-16(13-18(17)21)20(4,5)6/h7-13H,21H2,1-6H3
Standard InChI Key WVXFKSSZPMFWAZ-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(C)(C)C)N
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(C)(C)C)N

Introduction

4,4'-Di-tert-butyl-[1,1'-biphenyl]-2-amine is an organic compound with the molecular formula C20H27N. It is a derivative of biphenyl, featuring two tert-butyl groups attached to the 4 and 4' positions of the biphenyl ring and an amine group at the 2 position. This compound is of interest in various fields, including chemistry, biology, and industry, due to its unique properties and applications.

Synthesis Methods

The synthesis of 4,4'-Di-tert-butyl-[1,1'-biphenyl]-2-amine typically involves two main steps:

  • Formation of 4,4'-Di-tert-butylbiphenyl: This is achieved through the reaction of tert-butylbenzene with a suitable biphenyl precursor under Friedel-Crafts alkylation conditions using a Lewis acid catalyst like aluminum chloride.

  • Amination: The introduction of the amine group at the 2 position is carried out through a directed ortho-metalation (DoM) approach. This involves the lithiation of the biphenyl compound using a strong base like n-butyllithium, followed by the reaction with an electrophilic amine source such as chloramine.

Applications in Research and Industry

4,4'-Di-tert-butyl-[1,1'-biphenyl]-2-amine has several applications:

  • Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.

  • Biology: The compound is utilized in the study of enzyme inhibition and as a probe for biological assays.

  • Industry: It is involved in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.

Comparison with Similar Compounds

CompoundKey Features
4,4'-Di-tert-butylbiphenylLacks the amine group, making it less reactive.
4,4'-Di-tert-butyl-[1,1'-biphenyl]-2-olContains a hydroxyl group instead of an amine, leading to different chemical properties.
4,4'-Di-tert-butyl-[1,1'-biphenyl]-2-carboxylic acidContains a carboxyl group, altering its acidity and reactivity.

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